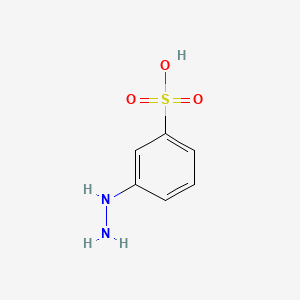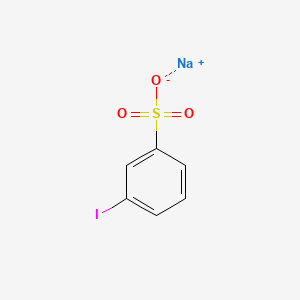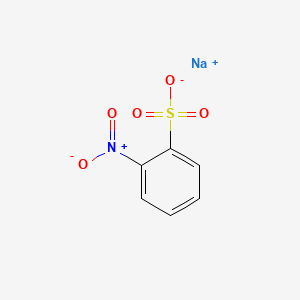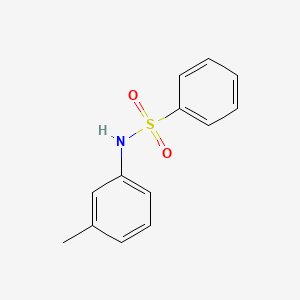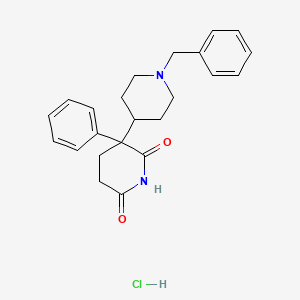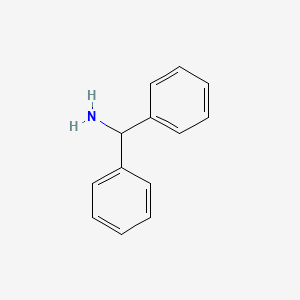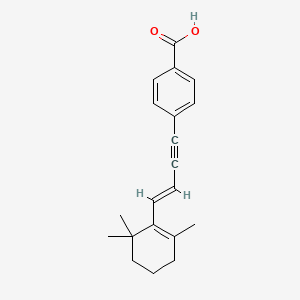
Benzoic acid, 4-(4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-buten-1-ynyl)-, (E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AGN-190121 is a retinoic acid receptor (RAR) agonist. RAR and Retinoid X Receptor (RXR) ligands can act synergistically to induce hypertriglyceridemia through distinct mechanisms of action.
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Activity
- A study by Dawson et al. (1981) explored the synthesis of aromatic analogues of retinoic acids, including a compound structurally related to Benzoic acid, 4-(4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-buten-1-ynyl)-, (E)-, as potential chemopreventive agents for treating epithelial cancer. They found that some derivatives displayed significant activity in assays for inhibiting tumor promotor-induced ornithine decarboxylase in mouse epidermal cells (Dawson et al., 1981).
Chemical Synthesis
- In another study, Das and Kabalka (2008) described the design and synthesis of a compound similar to Benzoic acid, 4-(4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-buten-1-ynyl)-, (E)-. The synthesis involved a Grignard reaction and saponification, resulting in an 87% yield of the target compound (Das & Kabalka, 2008).
Applications in Molecular Research
- Zhang (2012) conducted research on a molecule structurally similar to the target compound for its potential as a matrix metalloproteinase-13 inhibitor. Isotope-labeled versions of the compound were synthesized to support preclinical and clinical studies, demonstrating its relevance in biomedical research (Zhang, 2012).
Role in Molecular Structure Studies
- A study by Vieille-Petit et al. (2004) involved the synthesis of trinuclear ruthenium cluster cations using benzoic acid derivatives. This research highlights the utility of such compounds in studying complex molecular structures (Vieille-Petit, Therrien, & Süss-Fink, 2004).
Antimicrobial and Molluscicidal Activity
- Orjala et al. (1993) isolated new prenylated benzoic acid derivatives from Piper aduncum leaves, demonstrating significant antibacterial and molluscicidal activities. This suggests potential applications in bioactive compound research and pest control (Orjala, Erdelmeier, Wright, Rali, & Sticher, 1993).
Eigenschaften
CAS-Nummer |
132032-67-8 |
|---|---|
Produktname |
Benzoic acid, 4-(4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-buten-1-ynyl)-, (E)- |
Molekularformel |
C20H22O2 |
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
4-[(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-1-ynyl]benzoic acid |
InChI |
InChI=1S/C20H22O2/c1-15-7-6-14-20(2,3)18(15)9-5-4-8-16-10-12-17(13-11-16)19(21)22/h5,9-13H,6-7,14H2,1-3H3,(H,21,22)/b9-5+ |
InChI-Schlüssel |
BNVDMMYUHOFRII-WEVVVXLNSA-N |
Isomerische SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C#CC2=CC=C(C=C2)C(=O)O |
SMILES |
CC1=C(C(CCC1)(C)C)C=CC#CC2=CC=C(C=C2)C(=O)O |
Kanonische SMILES |
CC1=C(C(CCC1)(C)C)C=CC#CC2=CC=C(C=C2)C(=O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
4-(4-(2',6',6'-trimethylcyclohex-1-enyl)-but-1-yne-3-enyl)benzoic acid AGN 190121 AGN-190121 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



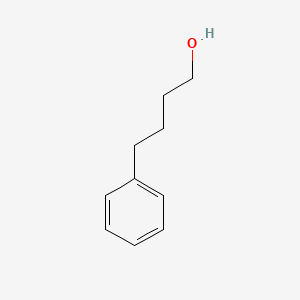
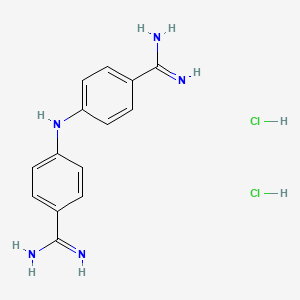
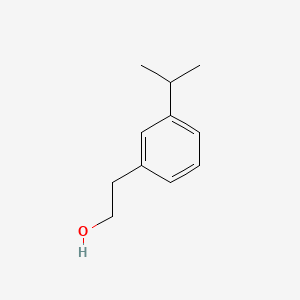
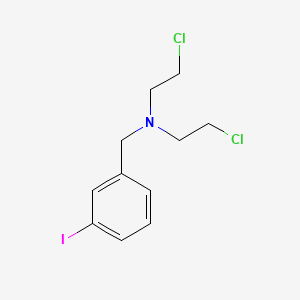
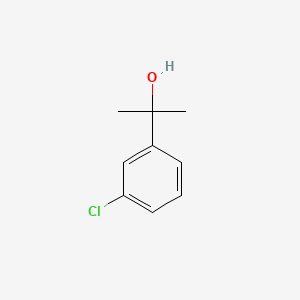
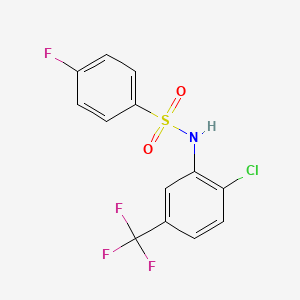
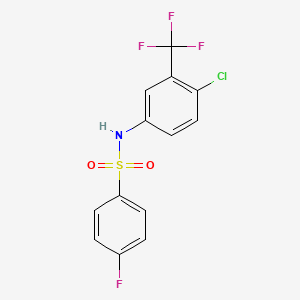
![Benzenesulfonic acid, 3-[[4-[[4-[(2-cyanoethyl)ethylamino]-2-methylphenyl]azo]-1-naphthalenyl]azo]-](/img/structure/B1666571.png)
